molecular formula C8H7Cl2N5 B6258103 N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine CAS No. 22506-98-5

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine

Cat. No.: B6258103
CAS No.: 22506-98-5
M. Wt: 244.1
InChI Key:
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Description

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring and a guanidine group attached to the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine typically involves the reaction of 5,6-dichloro-1H-benzimidazole with guanidine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine.

    5,6-dichloro-1H-benzimidazole: A closely related compound with similar structural features.

    N-(1H-benzimidazol-2-yl)guanidine: Another guanidine derivative of benzimidazole.

Uniqueness

This compound is unique due to the presence of chlorine atoms at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its specific properties and applications.

Properties

CAS No.

22506-98-5

Molecular Formula

C8H7Cl2N5

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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